Product packaging for Pigment orange 16(Cat. No.:CAS No. 6505-28-8)

Pigment orange 16

Cat. No.: B021492
CAS No.: 6505-28-8
M. Wt: 620.7 g/mol
InChI Key: DMPXHEMGDYKSFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Azo Pigments in Contemporary Industrial and Environmental Contexts

Azo pigments constitute the largest family of organic pigments and are distinguished by the presence of at least one azo group (-N=N-) coupled with aromatic systems. jchemrev.com Their significance in industrial contexts stems from their broad color range, high tinting strength, and relatively low cost compared to some alternative colorants. ijrrjournal.com They are extensively used in applications such as coatings, inks, plastics, textiles, and paints. jchemrev.commorana-rtd.comzeyachem.netcolorbloomdyes.comchemicalbook.com

In contemporary industrial contexts, the demand for pigments with specific performance characteristics like lightfastness, heat resistance, and chemical stability drives ongoing research and development. zeyachem.net Azo pigments, including PO16, play a crucial role in meeting these industrial requirements.

However, the widespread use of azo pigments also presents significant environmental considerations. A primary concern is the potential release of hazardous aromatic amines as degradation byproducts, particularly under reductive conditions. ijrrjournal.comresearchgate.net These amines can pose risks to both human health and the environment. ijrrjournal.comresearchgate.net Consequently, research in environmental contexts focuses on the fate of azo pigments in various media, their potential for biodegradation, and the development of treatment methods for dye-containing wastewater. ijrrjournal.comresearchgate.net

Evolution of Research Trajectories Pertaining to Pigment Orange 16

Research concerning this compound has evolved from initial studies focused on its synthesis and basic application properties to more advanced investigations into its solid-state characteristics, performance optimization, and environmental impact. Early research likely centered on establishing reliable synthetic routes for producing PO16, which typically involves the diazotization of 3,3′-dimethoxybenzidine followed by coupling with acetoacetanilide (B1666496). colorbloomdyes.comgoogle.comgoogle.com

More recent research trajectories have delved into the relationship between the crystal structure of organic pigments and their application properties. sdc.org.ukpsu.edu While specific detailed crystal structure data for PO16 were not extensively found in the search results, studies on related azo pigments like Pigment Orange 13 highlight the importance of crystal structure and polymorphism in determining properties such as opacity and shade. iucr.org Techniques like powder and single-crystal X-ray diffraction, as well as electron diffraction, are employed in these investigations. sdc.org.ukiucr.orghelmholtz-berlin.de

Furthermore, research has explored the performance of PO16 in various matrices, evaluating its lightfastness, heat resistance, and chemical stability for different applications such as coatings, inks, and plastics. zeyachem.net Studies also investigate methods to improve these properties or tailor them for specific industrial needs.

The environmental implications of PO16 have also become a significant research focus. This includes examining its persistence in the environment, potential for leaching, and susceptibility to degradation processes. canada.capublications.gc.ca Analytical techniques, such as Raman spectroscopy, are utilized for the characterization and identification of organic pigments, which is relevant for monitoring their presence and fate in environmental samples or artwork. morana-rtd.comresearchgate.net

Interdisciplinary Challenges and Research Imperatives for this compound Systems

Addressing the complexities associated with this compound necessitates an interdisciplinary approach, involving chemists, material scientists, environmental scientists, and engineers. One key challenge lies in optimizing the balance between desired performance characteristics (e.g., color strength, durability) and environmental sustainability. mdpi.com Developing new synthetic methods that minimize the formation of hazardous byproducts or utilize more environmentally friendly processes is a significant research imperative. ijrrjournal.com

Understanding the long-term behavior of PO16 in various complex matrices, such as plastics and coatings, under different environmental conditions (e.g., exposure to light, heat, chemicals) presents ongoing research challenges. canada.ca This requires detailed studies of pigment-matrix interactions and degradation mechanisms. Spectroscopic techniques, like Raman and FTIR, are valuable tools in these investigations, providing insights into the chemical changes occurring within the pigment and the surrounding matrix. morana-rtd.comresearchgate.netnih.govresearchgate.netschweizerbart.de

Another imperative is the development of effective and sustainable methods for the treatment of wastewater containing PO16 and its potential degradation products. ijrrjournal.comresearchgate.net Research in this area explores various approaches, including advanced oxidation processes or biological degradation methods, although the low solubility of pigments can pose challenges for biodegradation. ijrrjournal.comresearchgate.netcanada.caresearchgate.net

Furthermore, there is a need for continued research into the fundamental solid-state chemistry of PO16, including potential polymorphism and its influence on pigment properties. sdc.org.ukpsu.eduiucr.org This knowledge is crucial for controlling pigment synthesis and predicting performance. The development and application of advanced analytical techniques for the characterization and trace analysis of PO16 in complex samples remain important research areas. morana-rtd.comresearchgate.netresearchgate.net

The interdisciplinary nature of these challenges underscores the need for collaboration between academic research, industrial development, and environmental regulatory bodies to ensure the responsible production, use, and disposal of this compound.

Here is a table summarizing some key properties of this compound based on the search results:

PropertyValueSource
Color Index No.This compound zeyachem.net
CAS Number6505-28-8 zeyachem.net
EU Number222-530-3 zeyachem.net
Chemical FamilyDisazo zeyachem.net
Molecular Weight623.49 or 620.6545 zeyachem.netcolorbloomdyes.com
Molecular FormulaC₃₂H₂₄Cl₂N₈O₂ or C34H32N6O6 zeyachem.netcolorbloomdyes.com
pH Value7 zeyachem.net
Density1.5 g/cm³ or 1.26 g/cm³ zeyachem.netechemi.com
Oil Absorption (%)35 zeyachem.net
Light Fastness (coating)5 zeyachem.net
Heat Resistance (coating)180 °C zeyachem.net
Light Fastness (plastic)6 zeyachem.net
Heat Resistance (plastic)200 °C zeyachem.net
Water Resistance5 zeyachem.net
Oil Resistance4 zeyachem.net
Acid Resistance4 zeyachem.net
Alkali Resistance4 zeyachem.net
SolubilityInsoluble in water and ethanol, dissolves in concentrated sulfuric acid zeyachem.netcolorbloomdyes.com
AppearanceDeep orange powder or Solid, Powder, WetSolid colorbloomdyes.comechemi.comechemi.com
Boiling Point810.2 °C at 760 mmHg echemi.comechemi.com
XLogP36.87680 echemi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H32N6O6 B021492 Pigment orange 16 CAS No. 6505-28-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[4-[4-[(1-anilino-1,3-dioxobutan-2-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]-3-oxo-N-phenylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H32N6O6/c1-21(41)31(33(43)35-25-11-7-5-8-12-25)39-37-27-17-15-23(19-29(27)45-3)24-16-18-28(30(20-24)46-4)38-40-32(22(2)42)34(44)36-26-13-9-6-10-14-26/h5-20,31-32H,1-4H3,(H,35,43)(H,36,44)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMPXHEMGDYKSFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(=O)NC1=CC=CC=C1)N=NC2=C(C=C(C=C2)C3=CC(=C(C=C3)N=NC(C(=O)C)C(=O)NC4=CC=CC=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H32N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60863890
Record name C.I. Pigment Orange 16
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60863890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

620.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Other Solid; Water or Solvent Wet Solid
Record name Butanamide, 2,2'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(2,1-diazenediyl)]bis[3-oxo-N-phenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

6505-28-8
Record name Pigment Orange 16
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6505-28-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name C.I. 21160
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006505288
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanamide, 2,2'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(2,1-diazenediyl)]bis[3-oxo-N-phenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name C.I. Pigment Orange 16
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60863890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-oxo-N-phenylbutyramide]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.717
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PIGMENT ORANGE 16
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TVN9QAX6UH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Chemistry and Structural Engineering of Pigment Orange 16

Conventional and Optimized Synthesis Pathways for Pigment Orange 16

Diazo Component Preparation and Reaction Kinetics

The diazo component in the synthesis of this compound is 3,3'-dimethoxybenzidine. Diazotization involves treating this primary aromatic amine with sodium nitrite (B80452) under acidic conditions and typically at low temperatures (below 5 °C) to form the corresponding diazonium salt jchemrev.comrsc.orgnih.gov. Maintaining a controlled acidity and low temperature is critical to minimize side reactions, such as the decomposition of the diazonium salt rsc.orgnih.gov.

Research indicates that the diazotization process can be influenced by factors such as acid concentration, temperature, and the rate of addition of sodium nitrite google.comgoogle.com. For instance, some methods propose using heating reactions to accelerate the diazotization process, although this can potentially lead to some hydrolysis of the diazo salt google.com. The reaction kinetics are sensitive to these parameters, impacting the efficiency of diazonium salt formation and its stability before the coupling step.

Azo Coupling Reaction Mechanisms and Process Control

The azo coupling reaction involves the electrophilic attack of the diazonium salt on an activated aromatic compound, the coupling component, which in the case of this compound is acetoacetanilide (B1666496) scribd.comjchemrev.comorganic-chemistry.org. This reaction is typically carried out under controlled pH conditions, often in a mildly acidic to neutral or slightly alkaline environment, depending on the coupling component organic-chemistry.org. For this compound synthesis, the coupling reaction involves dripping the diazo liquid into a coupling liquid containing acetoacetanilide, with pH control being essential google.com.

Process control during azo coupling is vital for achieving the desired pigment properties. Parameters such as temperature, pH, reaction time, and the rate of addition of the diazo component significantly influence the reaction rate, yield, and the characteristics of the resulting pigment particles rsc.orggoogle.com. Controlling the addition rate of the diazonium salt solution is particularly important to prevent an excess from building up, which can lead to side reactions and impurities rsc.org. Optimized methods may involve specific temperature ranges (e.g., 2-9 °C during coupling) and subsequent heating steps to improve the pigment's properties google.com.

Post-Synthesis Processing and Purification Techniques

Following the azo coupling reaction, post-synthesis processing steps are necessary to isolate, purify, and finish the this compound product. These steps typically include filtration, washing, drying, and crushing google.comgoogle.com. The primary crude pigment obtained after coupling is an insoluble solid rsc.org.

Purification techniques aim to remove residual starting materials, byproducts, and salts from the crude pigment. While specific detailed purification methods for this compound are not extensively detailed in the provided results, general pigment purification can involve washing with water or other solvents google.comgoogle.com. Post-treatment steps, such as heating the pigment slurry, can also be employed to improve pigment properties like firmness google.comgoogle.com. Surface treatments with surfactants or dispersing agents may also be applied to enhance dispersion characteristics in application media atamanchemicals.com.

Influence of Synthesis Parameters on this compound Characteristics

The various parameters controlled during the synthesis of this compound have a profound impact on its final characteristics, including its firmness, stability, and particle morphology cambridge.orggoogle.com.

Impact of Reaction Conditions on Pigment Firmness and Stability

Reaction conditions during both diazotization and coupling play a significant role in the firmness and stability of this compound. For example, a preparation method that utilizes a heating reaction during the diazotization process, compared to traditional low-temperature reactions, has been shown to greatly improve the firmness of the resulting pigment google.com.

Strategies for Modulating Particle Morphology through Synthesis

Factors such as the rate of addition of the diazo component to the coupling component, the temperature, the pH, and the presence of additives like emulsifiers and dispersants can influence the nucleation and growth of pigment particles, thereby affecting their size and shape rsc.orggoogle.com. For instance, specific preparation methods incorporate emulsifiers during the coupling liquid preparation, which can impact particle size google.com. Heating the pigment slurry after coupling is another technique that can influence particle characteristics google.comgoogle.com. While the provided information doesn't offer detailed data tables specifically on this compound particle morphology control, research on other pigments demonstrates that synthesis parameters like pH and the use of surfactants can significantly alter particle size and morphology, impacting properties such as surface area and light reflectance researchgate.netbibliotekanauki.plicrc.ac.iraip.org. Controlling particle size distribution is known to improve color properties like glossiness and transparency nih.gov.

Novel Approaches in this compound Manufacturing

Traditional manufacturing methods for azo pigments, including this compound, often involve reactions carried out at low temperatures, typically between 0 and 5°C, during the diazotization step to prevent hydrolysis of the diazonium salt and ensure the desired color outcome. google.com However, research into novel approaches aims to improve the synthesis process, enhance pigment properties, and potentially reduce manufacturing time and cost.

One such approach involves modifying the reaction conditions, such as employing a heating reaction during the diazotization process to accelerate it. google.com While this can potentially lead to some hydrolysis of the diazo salt, the immediate use of a dispersant can help to avoid particle deposition and coacervation, thereby preventing the formation of too dark a color. google.com This heating reaction process has been reported to significantly improve the fastness properties of the resulting this compound compared to that obtained by traditional low-temperature methods. google.com

Another aspect of novel manufacturing focuses on controlling particle size and distribution, which are crucial for pigment performance, particularly hiding power and vividness. google.com Methods involving specific procedures for diazo liquid synthesis and coupling liquid preparation, including controlling temperature ranges and pH levels during the coupling reaction, have been explored to obtain this compound with smaller particle size and higher covering power. google.com The use of emulsifiers during the coupling process can also play a role in controlling particle formation and characteristics. google.com

Detailed research findings in patent literature highlight specific parameters for these modified processes. For instance, one method describes a diazo liquid synthesis involving pulping dianisidine in water with hydrochloric or sulfuric acid, followed by the addition of sodium nitrite at low temperatures (below 2°C or at 0°C). google.comgoogle.com The coupling reaction is then carried out by adding the diazo liquid to a coupling liquid containing acetoacetanilide and sodium hydroxide, potentially with the addition of an emulsifier and pH adjustment using acetic acid. google.comgoogle.com Heating the reaction mixture after coupling to temperatures between 85-95°C for a specific duration (e.g., 30-45 minutes) is a key step in some novel methods aimed at improving pigment firmness. google.comgoogle.com

These novel approaches demonstrate ongoing efforts to optimize the synthesis and manufacturing of this compound to achieve improved performance characteristics for various applications.

Data Table: Synthesis Parameters (Illustrative based on search results)

StepReactants/ComponentsConditionsNotesSource
Traditional Synthesis 3,3'-Dimethoxybenzidine, HCl, NaNO₂, AcetoacetanilideDiazotization: 0-5°CLow temperature to prevent diazo salt hydrolysis. google.com
Novel Approach 1 3,3'-Dimethoxybenzidine, HCl, NaNO₂, AcetoacetanilideDiazotization: Heating reactionAccelerates process, requires dispersant to avoid coacervation. google.com
Novel Approach 2 Dianisidine, Acid (HCl/H₂SO₄), NaNO₂, Acetoacetanilide, NaOHDiazotization: Below 2°C or 0°C; Coupling: 2-9°C; Post-coupling heating: 85-95°CAims for smaller particle size, improved covering power, and firmness. google.com, google.com
Novel Approach 2 Additive Emulsifier (e.g., SF-1)Added to coupling liquidHelps control particle size and distribution. google.com

Mechanistic Investigations of Pigment Orange 16 Degradation Processes

Photocatalytic Degradation of Pigment Orange 16 in Aqueous Systems

The photocatalytic degradation of this compound (PO 16), an azo dye also known as Reactive Orange 16 (RO16), has been the subject of extensive research due to its persistence and potential toxicity in textile industry effluents. This process utilizes semiconductor photocatalysts to generate highly reactive species that can break down the complex dye molecule into simpler, less harmful compounds.

Development and Application of Semiconductor-Based Photocatalysts

Semiconductor-based photocatalysis is a promising advanced oxidation process for the treatment of dye-contaminated wastewater. The mechanism involves the generation of electron-hole pairs upon irradiation of the semiconductor with light of sufficient energy. These charge carriers can then react with water and oxygen to produce reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which are powerful oxidizing agents capable of degrading organic pollutants like PO 16.

Zinc oxide (ZnO) nanoparticles have been widely investigated for the photocatalytic degradation of PO 16 due to their high photocatalytic activity, low cost, and environmental friendliness. Studies have demonstrated the effectiveness of ZnO nanoparticles, often synthesized through various methods including green routes, in degrading this dye under different light sources.

The photocatalytic activity of ZnO is attributed to its wide band gap (approximately 3.37 eV), which allows for the generation of electron-hole pairs under UV irradiation. These excited electrons and holes can then initiate the degradation of organic dyes. The process involves the formation of reactive oxidative hydroxide radicals that break down the dye molecules . In a study using a ZnO coated thin film flow photoreactor, the complete photo-mineralization of RO 16 into CO2 and simple inorganic ions like nitrate, ammonium, and sulphate was achieved researchgate.net.

Table 1: Characteristics of ZnO Nanoparticles Used in this compound Degradation

Synthesis Method Nanoparticle Size (XRD) Nanoparticle Size (FESEM) Morphology Degradation Efficiency Light Source
Green Synthesis (Punica granatum extract) 20 nm 50-100 nm Nearly Spherical 93% Sunlight
Immobilized on Thin Film - - - Complete Mineralization UV

To improve the photocatalytic efficiency of ZnO, researchers have developed binary and ternary metal oxide nanocomposites. These composites can enhance charge separation, reduce electron-hole recombination, and extend the light absorption range, leading to higher degradation rates of PO 16.

A notable example is the copper(II) oxide/zinc oxide (CuO/ZnO) nanocomposite. In one study, a CuO/ZnO nanostructure was synthesized hydrothermally and demonstrated superior photo-electrocatalytic degradation of RO16 under both UV and sunlight irradiation compared to pure CuO and ZnO researchgate.netrsc.org. The complete removal of a 100 mg/L solution of RO16 was achieved in 120 minutes under UV light and 100 minutes under sunlight with the CuO/ZnO nanocomposite researchgate.net. This enhanced performance is attributed to the formation of a heterojunction between CuO and ZnO, which promotes effective charge separation and faster charge transfer researchgate.netrsc.org.

Another binary composite, titanium dioxide/zinc oxide (TiO2/ZnO), has also been explored. While specific studies on PO 16 are limited, the principles of enhanced photocatalytic activity are well-established for other dyes. The combination of ZnO and TiO2 can lead to improved physicochemical properties and higher photocatalytic activity than the individual oxides due to efficient charge separation at the interface of the two semiconductors uns.ac.rsijesi.org.

Table 2: Comparison of Degradation Times for RO16 (100 mg/L) using Different Photocatalysts

Photocatalyst Time for Complete Removal (UV Light) Time for Complete Removal (Sunlight)
CuO 160 minutes 115 minutes
ZnO 135 minutes 140 minutes
CuO/ZnO Nanocomposite 120 minutes 100 minutes

Data sourced from a study on photo-electrocatalytic degradation of Reactive Orange 16. researchgate.net

Modification of semiconductor photocatalysts with noble metals (e.g., silver, gold) or metal halides can significantly enhance their photocatalytic activity for PO 16 degradation. These modifications can improve charge separation, act as electron sinks, and enhance visible light absorption through surface plasmon resonance.

Silver (Ag) modified ZnO nanopowders have been shown to be more efficient in degrading RO16 than both commercial and unmodified ZnO utm.my. In a study, Ag-modified ZnO powders with 0.75 and 1.5 mol% of Ag demonstrated the highest photocatalytic efficiency utm.my. The presence of metallic Ag on the surface of ZnO nanocrystals facilitates the separation of photogenerated electron-hole pairs, thereby increasing the efficiency of the degradation process utm.my.

Furthermore, nanocomposites incorporating silver-silver chloride (Ag/AgCl) have been developed. An Ag–AgCl/BiOCl nanocomposite was synthesized and showed superior photocatalytic degradation of RO16 under visible light, achieving 92% degradation in 90 minutes rsc.org. In this system, it was proposed that holes (h+) are the primary reactive species responsible for the degradation, with the co-existence of Ag(0) and Ag(I) playing a crucial role in lowering electron-hole pair recombination rsc.orgrsc.org.

Elucidation of Photocatalytic Reaction Pathways and Intermediate Formation

Understanding the degradation pathway of PO 16 is crucial for assessing the effectiveness of the photocatalytic treatment and ensuring the formation of non-toxic byproducts. The degradation process is primarily initiated by the attack of highly reactive species, such as hydroxyl radicals (•OH) and holes (h+), on the dye molecule.

The primary target for the initial attack is often the azo bond (–N=N–), which is responsible for the color of the dye. Cleavage of this bond leads to the decolorization of the solution and the formation of smaller aromatic intermediates. Subsequent attacks by reactive species lead to the opening of these aromatic rings and further degradation into smaller aliphatic compounds, and ultimately, mineralization into CO2, H2O, and inorganic ions researchgate.net.

Several studies have identified intermediate products formed during the degradation of PO 16. Using gas chromatography-mass spectrometry (GC-MS), intermediates such as 6-Acetylamino-3-amino-naphthalene-2-sulfonic acid, N-(3,4-bis-hydroxymethyl-phenyl)-acetamide, and phthalic acid have been identified during the photooxidation of C.I. Reactive Orange 16 researchgate.net. Another study employing high-resolution mass spectrometry (HRMS) during the degradation of RO16 with an Ag–AgCl/BiOCl nanocomposite identified various smaller fragments with m/z values of 574, 229, 340, 151, and 126, indicating a stepwise breakdown of the parent dye molecule rsc.orgresearchgate.net.

A study on the radiolytic degradation of RO-16, which also involves hydroxyl radicals, identified twelve degradation products through liquid chromatography-high resolution mass spectrometry (LC-HRMS), including acetic acid and formic acid, and proposed detailed degradation pathways ugm.ac.id. The initial steps involve the attack of •OH radicals on the electron-rich sites of the dye molecule, leading to the breakdown of the chromophore ugm.ac.id. In some systems, such as with Ag–AgCl/BiOCl nanocomposites, it has been suggested that holes (h+) are the main reactive species, directly oxidizing the dye molecule rsc.orgrsc.org.

Table 3: Identified Intermediates in the Degradation of this compound

Analytical Technique Identified Intermediates/Fragments Proposed Reactive Species
GC-MS 6-Acetylamino-3-amino-naphthalene-2-sulfonic acid, N-(3,4-bis-hydroxymethyl-phenyl)-acetamide, Phthalic acid •OH
HRMS Fragments with m/z: 574, 229, 340, 151, 126 h+
LC-HRMS 12 degradation products including acetic acid and formic acid •OH

Optimization of Environmental Factors in Photocatalytic Systems

The efficiency of the photocatalytic degradation of PO 16 is significantly influenced by various environmental and operational parameters. Optimizing these factors is essential for achieving high degradation rates and for the practical application of this technology.

Effect of pH: The pH of the solution can affect the surface charge of the photocatalyst and the speciation of the dye molecule, thereby influencing the adsorption of the dye onto the catalyst surface. For anionic dyes like PO 16, a lower pH generally favors adsorption onto positively charged catalyst surfaces (when the pH is below the point of zero charge of the catalyst). However, the generation of hydroxyl radicals can also be pH-dependent. Studies have shown that the degradation of RO16 is more efficient in acidic pH utm.myresearchgate.net. In one particular system using a ZnO coated photoreactor, an optimal pH of 10 was identified researchgate.net. The optimal pH can therefore be specific to the catalyst system being used.

Effect of Initial Dye Concentration: The initial concentration of PO 16 also plays a crucial role. Generally, the rate of degradation decreases as the initial dye concentration increases ijesi.orgresearchgate.net. At higher concentrations, more dye molecules are adsorbed onto the catalyst surface, but the amount of light and the concentration of generated reactive species remain constant. This leads to a lower number of reactive species available for each dye molecule. Additionally, the dye molecules themselves can absorb a significant portion of the light, preventing it from reaching the catalyst surface, a phenomenon known as the inner filter effect nih.gov. Studies on RO16 have confirmed that the degradation process is more effective at lower initial dye concentrations utm.myresearchgate.netnih.gov.

Table 4: Summary of Optimized Parameters for RO16 Degradation using a ZnO Coated Photoreactor

Parameter Optimal Value
Flow Rate 9 ml/min
Catalyst Coating 0.3 g (3.75 mg/cm²)
pH 10
Initial RO 16 Concentration 100 µM

Data sourced from a study on a thin film tubular flow photoreactor. researchgate.net

Reusability and Long-Term Stability Assessment of Photocatalysts

The practical applicability of photocatalysis for the degradation of this compound (PO 16) is heavily dependent on the long-term stability and reusability of the photocatalyst. Economic viability requires that the catalyst maintains high degradation efficiency over multiple cycles without significant loss of activity.

Research into photocatalysts for PO 16 degradation often includes reusability studies to address this need. For instance, Ag–AgCl/BiOCl nanocomposites have been shown to be exceptionally stable and recyclable in the degradation of Reactive Orange 16. rsc.org The primary causes of photocatalyst deactivation include the strong surface adsorption of intermediate products or by-products, which block the active sites available for the photocatalytic reaction. deswater.comresearchgate.net This deactivation can reduce the number of available surface active sites, hindering the catalyst's performance over time. deswater.com

A typical method to assess reusability involves separating the catalyst from the reaction solution after a degradation cycle, washing it, drying it, and then introducing it into a fresh dye solution for the next cycle. mdpi.com The degradation efficiency is measured for each cycle to determine the extent of deactivation. Studies on various photocatalysts for other dyes have demonstrated that a slight decrease in degradation efficiency over several cycles is common. For example, the degradation of Orange G dye using a Bi₂MoO₆ photocatalyst showed a decrease in efficiency from 94.1% to 87.9% over five cycles. mdpi.com This decline is often attributed to the fouling of the catalyst's surface by dye molecules or degradation products, as well as the potential loss of some catalyst material during the recovery process. mdpi.com

Mechanisms of deactivation are complex and can vary depending on the wastewater composition. deswater.com For industrial applications, overcoming photocatalyst deactivation is a major challenge. deswater.comdeswater.com Regeneration of the deactivated catalyst, often through methods like calcination, is a possible solution to restore its activity, though this adds complexity and cost to the process. deswater.com Therefore, the development of robust photocatalysts that resist deactivation is a key area of research for the effective treatment of wastewater containing this compound.

Biodegradation and Biotransformation of this compound

Biological treatment methods offer a cost-effective and environmentally friendly alternative to conventional physicochemical techniques for the remediation of azo dyes like this compound. jmbfs.org These processes utilize the metabolic capabilities of microorganisms to decolorize and degrade the complex dye structure.

Isolation and Characterization of this compound-Degrading Microbial Strains and Consortia

A critical step in developing bioremediation strategies is the isolation and identification of microbial strains or consortia with a high capacity for degrading the target pollutant. Researchers have successfully isolated several bacterial species from dye-contaminated soil, industrial effluent, and wastewater treatment plant sludge that are effective in degrading this compound.

These isolates are typically screened for their ability to decolorize the dye in a liquid medium. The most potent strains are then identified using morphological, biochemical, and molecular techniques, such as 16S rRNA gene sequencing. Studies have identified several bacteria capable of efficiently degrading this compound, demonstrating the widespread potential for its bioremediation. omicsonline.orgnih.govomicsonline.orgnih.gov For example, a strain of Nocardiopsis alba isolated from acclimated sludge demonstrated a remarkable ability to decolorize RO16, achieving 95% color removal within 24 hours at a high dye concentration of 1000 mg/L. omicsonline.org Similarly, Bacillus stratosphericus SCA1007 showed complete decolorization of RO16 (150 mg/L) within 10 hours under optimized conditions. nih.gov

Microbial consortia, which are mixed communities of different microorganisms, have also been shown to be effective. nih.govfrontiersin.org The synergistic actions and division of labor within a consortium can lead to more complete degradation of the dye and its intermediate products than a single microbial strain can achieve. nih.gov

Microbial Strain/IsolateSource of IsolationDecolorization EfficiencyReference
Nocardiopsis albaAcclimated sludge from dyeing wastewater treatment plant95% of 1000 mg/L in 24h omicsonline.org
Aeromonas spp. ETL-1949Sediment from textile wastewater treatment plantComplete decolorization of 750 mg/L in 50h omicsonline.org
Nocardiopsis sp. dassonvillei (VITVAMB 1)Marine sediment85.6% of 250 mg/L in 24h nih.gov
Bacillus stratosphericus SCA1007Dye contaminated areaComplete decolorization of 150 mg/L in 10h nih.gov
Micrococcus luteus strain SSN2Textile effluent96% of Direct Orange 16 in 6h researchgate.net

Biochemical Mechanisms of Azo Bond Reduction and Aromatic Ring Fission

The biodegradation of this compound, like other azo dyes, typically initiates with the reductive cleavage of the azo bond (–N=N–). nih.govresearchgate.net This initial step is crucial as it breaks down the chromophore, leading to the loss of color. nih.gov The process is generally facilitated by microbial enzymes known as azoreductases under anaerobic or anoxic conditions. This enzymatic reduction breaks the azo linkage, resulting in the formation of colorless, and potentially toxic, aromatic amines.

Following the initial decolorization, the subsequent and more complex stage is the aerobic degradation of the resulting aromatic amines. This process involves the opening of the aromatic rings, a step known as aromatic ring fission. This mineralization process is essential for complete detoxification, converting the intermediates into simpler molecules like carbon dioxide, water, and inorganic ions. researchgate.net

Analytical techniques such as Fourier Transform Infrared (FTIR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are used to confirm the biodegradation pathway. omicsonline.orgnih.govnih.govresearchgate.net For instance, LC-MS analysis of the degradation products of RO16 by Nocardiopsis alba identified the presence of 1-amino-1-naphthalene sulphonic acid, confirming the cleavage of the azo bond. omicsonline.org Another study identified pentanoic acid and phenol as metabolites after the degradation of RO16 by anaerobic sludge, indicating the breakdown of the dye's structure. researchgate.net

Influence of Environmental Variables on Biodegradation Efficiency

The efficiency of microbial degradation of this compound is significantly influenced by various physicochemical parameters. nih.govmdpi.com Optimizing these factors is essential for achieving high degradation rates in practical applications. Key variables include pH, temperature, initial dye concentration, and salinity. jmbfs.orgmdpi.com

pH: The pH of the medium affects both the activity of the degrading enzymes and the surface charge of the bacterial cells. jmbfs.org Most studies report optimal decolorization of this compound at a neutral to slightly alkaline pH, typically ranging from 7.0 to 8.0. omicsonline.orgnih.govnih.govresearchgate.net

Temperature: Temperature is a critical factor that influences microbial growth and metabolic rates. nih.govresearchgate.net For most identified strains capable of degrading RO16, the optimal temperature falls within the mesophilic range, generally between 30°C and 37°C. omicsonline.orgnih.govnih.govresearchgate.net Temperatures outside this range can lead to reduced enzyme activity or cell viability. nih.govresearchgate.net

Initial Dye Concentration: While microorganisms can degrade high concentrations of the dye, efficiency often decreases as the concentration increases due to the potential toxicity of the dye to the microbial cells. jmbfs.orgresearchgate.net For example, Nocardiopsis alba showed remarkable capability, removing 95% of RO16 at a concentration of 1000 mg/L. omicsonline.org

Salinity: Textile wastewater often contains high salt concentrations, which can inhibit microbial activity. nih.gov Therefore, isolating salt-tolerant (halophilic or halotolerant) microorganisms is advantageous. Strains like Nocardiopsis sp. dassonvillei and Bacillus stratosphericus SCA1007 have shown high efficiency in saline conditions, making them suitable for treating industrial effluents. nih.govnih.gov

ParameterNocardiopsis alba omicsonline.orgNocardiopsis sp. dassonvillei nih.govBacillus stratosphericus SCA1007 nih.govMicrococcus luteus strain SSN2 researchgate.net
Optimal pH 7.08.07.08.0
Optimal Temperature 30°C35°C35°C37°C
Optimal Salinity Not specified3% NaClTolerant to 4%3% NaCl
Optimal Dye Conc. 100 mg/L (tested up to 1000 mg/L)50 mg/L150 mg/LNot specified

Bioreactor Design and Operational Parameters for Remediation Applications

For large-scale treatment of wastewater containing this compound, bioreactors provide a controlled environment to optimize microbial degradation. pharsol.com The design and operation of these bioreactors are critical for maintaining high efficiency and stability.

A common strategy for azo dye treatment is a two-stage anaerobic-aerobic process. researchgate.net The initial anaerobic or anoxic stage is crucial for the reductive cleavage of the azo bond, which is often inhibited by the presence of oxygen. dss.go.th Following decolorization in the first stage, an aerobic second stage is employed to degrade the aromatic amines formed during azo bond reduction.

Several bioreactor configurations have been explored for azo dye remediation, including:

Fed-Batch Bioreactors: These allow for controlled feeding of the dye and nutrients, which can prevent substrate inhibition and improve the specific decolorization rate. Operational parameters such as agitation and aeration must be carefully controlled; slight agitation (e.g., 50 rpm) is beneficial, but aeration should be avoided during the reductive decolorization phase as dissolved oxygen inhibits azo reduction activity. dss.go.th

Moving-Bed Biofilm Reactors (MBBRs): In an MBBR, microorganisms grow as a biofilm on small carrier elements that are kept in suspension within the reactor. This configuration allows for a high concentration of biomass and can be resilient to shock loads. An MBBR has been used effectively as a secondary biological treatment step after an initial ozonation process for wastewater containing Reactive Orange 16. nih.gov

Sequential Batch Reactors (SBRs): SBRs operate in a time-sequenced cycle of fill, react, settle, and draw phases, all within a single tank. This design offers flexibility in controlling the process conditions, allowing for the creation of anaerobic and aerobic phases within the same reactor to achieve both decolorization and mineralization.

Key operational parameters that must be monitored and controlled for efficient bioreactor performance include pH, temperature, dissolved oxygen (DO), dye loading rate, and nutrient availability. pharsol.comdss.go.th

Advanced Oxidation Processes (AOPs) for this compound Remediation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with highly reactive hydroxyl radicals (•OH). mdpi.com AOPs have proven effective for the degradation of recalcitrant azo dyes like this compound, which are often resistant to conventional treatment methods. electrochemsci.org

Several AOPs have been successfully applied to the remediation of this compound:

Ozonation: Ozone (O₃) is a powerful oxidant that can rapidly decolorize azo dyes by attacking the chromophoric groups. researchgate.net Studies on Reactive Orange 16 (RO16) have shown that ozonation can achieve over 97% color removal in just 5 minutes. nih.gov However, ozonation often results in only partial mineralization of the dye, with total organic carbon (TOC) removal being significantly lower (e.g., a maximum of 48%). nih.gov This indicates that while the color is removed, organic intermediates are formed. Consequently, ozonation is often used as an effective pretreatment step to enhance the biodegradability of the wastewater before it enters a biological treatment stage. nih.govmdpi.com

UV/H₂O₂ Process: This process involves the photolysis of hydrogen peroxide (H₂O₂) by ultraviolet (UV) radiation to generate highly reactive hydroxyl radicals. The UV/H₂O₂ process has been shown to be highly efficient for the decolorization of RO16. Under optimal conditions, including an initial peroxide concentration of 25 mM and neutral pH, complete decolorization of a 50 mg/L RO16 solution was achieved in less than 6 minutes. researchgate.net The degradation rate is dependent on parameters such as initial pH, H₂O₂ concentration, dye concentration, and UV light intensity. researchgate.net

Heterogeneous Photocatalysis: This AOP utilizes a semiconductor photocatalyst, such as titanium dioxide (TiO₂) or zinc oxide (ZnO), which generates electron-hole pairs upon irradiation with UV or visible light. These charge carriers react with water and oxygen to produce hydroxyl radicals and other reactive oxygen species that degrade the dye molecules. researchgate.net Various studies have investigated the photocatalytic degradation of RO16 using different catalysts. For example, TiO₂ has been used to achieve 100% decolorization in 80 minutes and near-complete mineralization in 120 minutes. researchgate.net More advanced materials, such as Ag–AgCl/BiOCl nanocomposites, have also been developed to enhance photocatalytic activity under visible light, achieving 92% degradation of RO16 in 90 minutes. rsc.org

Combining AOPs with biological treatments is often considered an efficient and effective strategy for treating textile wastewater containing RO16. researchgate.net The AOP serves as a pre-treatment to break down the complex dye structure, reducing its toxicity and increasing its biodegradability, which is then followed by a biological process for complete mineralization. nih.gov

Fenton and Photo-Fenton Systems for Dye Removal

The Fenton and photo-Fenton processes are advanced oxidation processes (AOPs) recognized for their effectiveness in treating industrial wastewater containing recalcitrant organic pollutants like this compound (also known as Reactive Orange 16 or RO16). These methods rely on the generation of highly reactive hydroxyl radicals (•OH) which are powerful, non-selective oxidizing agents.

In the context of azo dye degradation, studies have shown that the photo-Fenton process is generally more efficient than the Fenton process alone. For instance, research on similar azo dyes demonstrated that the photo-Fenton treatment resulted in a greater degree of decolorization and mineralization. The efficiency of these processes is influenced by several key parameters, including the initial concentrations of the dye, hydrogen peroxide, and ferrous ions, as well as the pH of the solution. scispace.compharmacyjournal.orgmdpi.com A study on the heterogeneous Fenton process for RO16 removal using a magnetic nano-sized clay catalyst (Fe₃O₄/montmorillonite) identified optimal conditions for chemical oxygen demand (COD) removal. researchgate.net The research found that while adsorption contributed to the removal of RO16, the heterogeneous Fenton process was faster and more significant. researchgate.net Under optimized conditions of pH 3, a catalyst dosage of 1.83 g/L, an H₂O₂ concentration of 77.98 mM, and a reaction time of 60 minutes, an experimental COD removal efficiency of 85.90% was achieved. researchgate.net

The following table summarizes the optimal conditions found in the heterogeneous Fenton degradation study of Reactive Orange 16.

ParameterOptimal Value
pH3
Catalyst Dosage (g/L)1.83
H₂O₂ Concentration (mM)77.98
Reaction Time (min)60
COD Removal Efficiency (%)85.90

UV/H₂O₂ Treatment Efficacy and Kinetic Modeling

The UV/H₂O₂ process is another effective advanced oxidation technique for the degradation of this compound. This method involves the photolysis of hydrogen peroxide by UV radiation to generate hydroxyl radicals, which then attack and break down the dye molecules. Studies have demonstrated that this process can achieve rapid and complete decolorization of RO16 solutions.

The efficacy of the UV/H₂O₂ treatment is dependent on several operational parameters. Research has shown that complete decolorization of a 50.0 mg/dm³ RO16 solution can be achieved in under six minutes under optimal conditions. scispace.comresearchgate.net These conditions include an initial hydrogen peroxide concentration of 25 mM, a neutral pH of 7.0, and a UV light intensity of 1950 μW/cm². scispace.comresearchgate.net The degradation rate is enhanced by lower initial dye concentrations and higher UV light intensities. researchgate.net

The pH of the solution plays a crucial role. The process is most efficient at neutral pH values. researchgate.net During the degradation process, the pH of the solution tends to decrease, which is attributed to the formation of organic and inorganic acids as the dye molecule is broken down. scispace.com This significant drop in pH, particularly in neutral and weakly acidic mediums, indicates the decomposition of the aromatic rings within the dye's structure. scispace.com

Kinetic studies of dye degradation often follow pseudo-first-order kinetics. For the UV/H₂O₂ treatment of similar dyes, the degradation rate can be described by the equation ln(C/C₀) = -kt, where C₀ is the initial concentration, C is the concentration at time t, and k is the pseudo-first-order rate constant. mdpi.com The rate constant is influenced by factors such as H₂O₂ concentration; it generally increases up to an optimal concentration, beyond which a scavenging effect can occur, inhibiting the decolorization rate. researchgate.net

The table below outlines the optimal conditions for the decolorization of Reactive Orange 16 using the UV/H₂O₂ process.

ParameterOptimal Value
Initial Dye Concentration (mg/dm³)50.0
Initial H₂O₂ Concentration (mM)25.0
pH7.0
UV Light Intensity (μW/cm²)1950
Time for Complete Decolorization (min)< 6

Electrochemical and Photoelectrochemical Degradation Approaches

Electrochemical methods offer a promising alternative for the degradation of this compound, providing effective color and organic load removal without the need for additional chemical reagents in some cases. researchgate.net These processes can involve direct oxidation, where the dye is adsorbed onto the electrode surface and destroyed by direct electron transfer, or indirect oxidation, which relies on electrochemically generated oxidants like chlorine and hypochlorite. researchgate.netscielo.br

Studies using an electrochemical flow-cell with a platinum working electrode have investigated the degradation of RO16. The efficiency of this process is highly dependent on variables such as the concentration of a supporting electrolyte (e.g., NaCl), the applied potential, and the pH of the solution. scielo.br The presence of NaCl is particularly beneficial, as it not only increases the conductivity of the solution but also leads to the formation of active chlorine species (Cl₂ and ClO⁻), which significantly enhance the rate of pollutant removal through indirect oxidation. scielo.brukm.my

Research has shown that a color removal of 93% can be achieved after 60 minutes of electrolysis at an applied potential of 2.2 V vs. RHE, using 1.00 g/L NaCl as the supporting electrolyte. researchgate.netscielo.br It was observed that increasing the NaCl concentration and the applied potential accelerates the color removal rate. scielo.br However, the optimal conditions for color removal are not necessarily the same for the removal of total organic carbon (TOC). For instance, the best TOC removal of 57% was obtained at a lower potential of 1.8 V. scielo.br The degradation efficiency was also found to decrease as the solution pH decreased. scielo.br

Photoelectrochemical degradation combines electrochemical methods with photocatalysis. A study on the photo-electrocatalytic degradation of RO16 using a CuO/ZnO nanocomposite under UV and sunlight irradiation demonstrated high removal efficiency. electrochemsci.org After 80 minutes of UV light exposure, 90% removal of RO16 was achieved in the presence of the CuO/ZnO nanocomposite. electrochemsci.org

The table below presents the results from an electrochemical degradation study of Reactive Orange 16.

ParameterConditionResult
Color Removal2.2 V vs. RHE, 1.00 g/L NaCl, 60 min93%
Total Organic Carbon (TOC) Removal1.8 V vs. RHE, 1.00 g/L NaCl, 60 min57%

Hybrid and Synergistic Degradation Systems

To enhance the degradation efficiency of this compound, hybrid systems that combine multiple advanced oxidation processes are being explored. These systems often exhibit synergistic effects, where the combined efficiency is greater than the sum of the individual processes.

One example of a hybrid approach is the combination of hydrodynamic cavitation (HC) with other AOPs like H₂O₂ addition and photocatalysis. While specific studies on RO16 using this exact combination are not detailed in the provided search results, research on other azo dyes like methyl orange has shown significant synergistic effects. nih.gov For instance, combining HC with H₂O₂ and photocatalysis using TiO₂-coated glass fibers resulted in a synergistic effect of 9.2, drastically reducing the required treatment time. nih.gov

Another hybrid system involves sonophotocatalysis, which combines ultrasound with photocatalysis. A study on the degradation of other azo dyes, Orange II and Black 5, using Ag-graphene oxide/TiO₂ systems demonstrated that the combination of UV light and ultrasound had an intensifying and synergistic effect on the degradation rate. researchgate.net

In the context of RO16, a photo-electrocatalytic system using a CuO/ZnO nanocomposite has been shown to be effective. This system combines photocatalysis with an electrochemical approach, and under UV irradiation, it achieved 90% removal of the dye in 80 minutes. electrochemsci.org The use of sunlight as an alternative energy source for such systems also proved effective. electrochemsci.org Another synergistic system involves Ag–AgCl/BiOCl nanocomposites for the visible-light-driven photocatalytic degradation of RO16. This system achieved 92% degradation in 90 minutes, with the enhanced activity attributed to the localized surface plasmon resonance phenomenon of silver. rsc.org

Identification and Structural Elucidation of this compound Degradation Products

Application of Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to identify volatile and semi-volatile degradation products formed during the breakdown of complex organic molecules like this compound. In the study of RO16 photooxidation under UV irradiation, GC-MS analysis was crucial for elucidating the degradation pathway.

The primary step in the degradation is the cleavage of the azo bond (–N=N–), which is the chromophore responsible for the dye's color. researchgate.net This initial cleavage results in the formation of primary reaction intermediates. Subsequent oxidation reactions further break down these intermediates, which include aromatic structures from the original dye molecule, such as naphthalene (B1677914) and benzene (B151609) rings. researchgate.netresearchgate.net

A key study identified three main degradation products of RO16 using GC-MS analysis. researchgate.net The concentrations of these products were found to increase during the initial phase of irradiation, peaking at around 30 minutes, and then decreasing as they were further mineralized. researchgate.net The identified compounds were detected in the solution for up to 50 minutes of irradiation. researchgate.net It was noted that the intermediates were detected in their methylated form because the analysis in methanol at high temperatures in the GC-MS instrument led to the esterification of carboxyl groups. researchgate.net

The major volatile degradation products identified by GC-MS are listed in the table below.

Identified Degradation Product
6-Acetylamino-3-amino-naphthalene-2-sulfonic acid
N-(3,4-bis-hydroxymethyl-phenyl)-acetamide
Phthalic acid (detected as dimethylated phthalic acid)

Utilization of Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Metabolites

While GC-MS is suitable for volatile compounds, many degradation products of complex dyes like this compound are non-volatile, polar, and/or thermally unstable. For these metabolites, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred analytical method. However, specific LC-MS studies detailing the degradation products of RO16 were not found in the provided search results. Instead, studies have utilized High-Performance Liquid Chromatography (HPLC), often a precursor to MS analysis, to monitor the degradation process and confirm the breakdown of the parent dye molecule.

In a study on the biodecolorization and biodegradation of RO16 by Nocardiopsis sp., HPLC was used to analyze the metabolites. nih.govnih.gov The HPLC chromatogram of the pure RO16 dye showed a characteristic sharp peak at a retention time of 1.756 minutes. nih.gov After the degradation process, this peak disappeared, and new peaks appeared at different retention times (2.0, 2.552, and 3.5 minutes). nih.gov The disappearance of the parent dye's peak and the emergence of new peaks confirm that the decolorization was due to biodegradation rather than just adsorption. nih.gov

Although this study did not couple HPLC with mass spectrometry to identify the specific structures of the non-volatile metabolites, the chromatographic data provides clear evidence of the transformation of RO16 into different chemical species. This approach is fundamental in degradation studies, confirming the breakdown of the original compound and separating the resulting metabolites for potential further identification by techniques like LC-MS. nih.gov

The table below shows the HPLC peak changes observed during the biodegradation of Reactive Orange 16.

SampleMajor Peak Retention Time (min)
Pure Reactive Orange 161.756
Degraded Metabolites2.0, 2.552, 3.5

Proposed Mechanistic Pathways for Complete Mineralization

The complete mineralization of this compound (PO16) involves the breakdown of the complex dye molecule into simpler inorganic compounds, such as carbon dioxide (CO2), water (H2O), sulfate (SO4^2-), and nitrate (NO3^-) ions. This process is typically achieved through advanced oxidation processes (AOPs) or biological treatments, which generate highly reactive species that attack the chromophoric and aromatic structures of the dye. The degradation proceeds through a series of intermediate products, and the specific mechanistic pathways can vary depending on the degradation method employed.

The initial and most critical step in the degradation of azo dyes like PO16 is the cleavage of the azo bond (-N=N-). This cleavage leads to the decolorization of the dye solution and the formation of various aromatic intermediates. Subsequent reactions involve the opening of these aromatic rings and the oxidation of the resulting aliphatic fragments.

Several research studies have investigated the degradation of PO16 using various techniques and have identified a range of intermediate products. These findings provide insight into the plausible mechanistic pathways leading to its complete mineralization.

Degradation via Ozonation

Ozonation is an effective method for the degradation of PO16, achieving rapid decolorization. While complete mineralization is not always achieved by ozonation alone, it leads to the formation of more biodegradable intermediates. The degradation pathway proposed for the ozonation of Reactive Orange 16 (RO16) involves the initial cleavage of the azo bond. This primary step is believed to result in the formation of several key intermediates mdpi.com. Subsequent ozonation and reaction with hydroxyl radicals can lead to the opening of aromatic rings, producing smaller organic molecules. Although a comprehensive list of all eleven intermediate organic compounds identified during the ozonation of RO16 is not fully detailed in all studies, the process demonstrates a clear progression towards smaller, less complex structures mdpi.com.

Degradation via Fungal Treatment

Fungal degradation of PO16 has been shown to be an effective bioremediation approach. The white-rot fungus Irpex lacteus has demonstrated the ability to decolorize PO16 significantly within 24 hours. Investigations into the degradation products have identified several key intermediates, suggesting a specific metabolic pathway.

The proposed mechanism involves enzymatic attacks on the dye molecule. Liquid chromatography-mass spectrometry (LC-MS) analysis has identified the following intermediate compounds during the fungal treatment of RO16:

Intermediate CompoundMass-to-Charge Ratio (m/z)
6-acetamido-3,4-dioxo-3,4-dihydronaphthalene-2-sulfonate294
(E)-2-(4-acetamidophenyl)-1-carboxyethenesulfonate284
4-(2-hydroxyethylsulfonyl)phenolate201

These identified intermediates suggest that the fungal degradation pathway involves not only the cleavage of the azo bond but also subsequent modifications and breakdown of the resulting aromatic structures researchgate.net. The formation of these compounds indicates a stepwise degradation process that ultimately leads to the disruption of the dye's complex structure, paving the way for further mineralization.

Degradation via Radiolysis

Gamma radiation has also been employed to investigate the degradation of RO16, leading to the identification of several degradation products and the proposal of detailed degradation pathways. This method relies on the generation of highly reactive species from the radiolysis of water, which then attack the dye molecule.

Liquid chromatography-high resolution mass spectrometry (LC-HRMS) has been used to predict twelve degradation products. Among these, acetic acid and formic acid have been definitively identified as end products of the degradation process, indicating a significant step towards complete mineralization. The formation of these small organic acids signifies the breakdown of the larger aromatic and aliphatic chains of the parent dye molecule into much simpler structures. The proposed pathways suggest that the initial breakdown of the large RO16 molecule can be sterically hindered, but as the molecule is fragmented into smaller pieces, the degradation process accelerates, ultimately leading to these simple organic acids and, presumably, their final conversion to CO2 and H2O researchgate.net.

The following table summarizes some of the key degradation products identified through radiolytic degradation:

Degradation ProductIdentification StatusRole in Mineralization
Acetic AcidIdentifiedPenultimate product before mineralization
Formic AcidIdentifiedPenultimate product before mineralization

Environmental Ecotoxicology and Fate of Pigment Orange 16

Environmental Persistence and Mobility Studies

Understanding how Pigment Orange 16 persists and moves in the environment is essential for predicting its potential exposure to organisms.

Assessment of Biodegradability under Aerobic and Anaerobic Conditions

Biodegradation is a key process determining the persistence of organic compounds in the environment. Studies on this compound and similar azo dyes indicate varying degrees of biodegradability under different conditions. Reactive dyes, including some azo dyes like Reactive Orange 16, can undergo biodegradation aerobically or anaerobically. frontiersin.org However, some intermediate molecules formed during degradation, particularly aromatic amines lacking hydroxyl and carboxyl groups, may resist further degradation and can be persistent and potentially toxic. frontiersin.org

Anaerobic processes are often reported to be effective in the decolorization of azo dyes due to the reduction of azo bonds. frontiersin.orgresearchgate.net Some studies suggest that anaerobic conditions can lead to higher color removal efficiency compared to aerobic processes, potentially due to increased reductive enzyme activity. researchgate.netijcmas.com However, complete mineralization of the dye molecule may require subsequent aerobic treatment of the intermediate products. frontiersin.orgijcmas.comresearchgate.net An integrated anaerobic-aerobic process has been proposed as an effective approach for treating dye-containing wastewaters, enhancing biological degradation. frontiersin.orgtaylors.edu.my

Research on Reactive Orange 16, a related azo dye, has shown significant color removal (over 90%) under anaerobic conditions using mixed microbial cultures within a week. researchgate.net However, complete remediation of azo dye pollution may not be achieved by anaerobic treatment alone. researchgate.net Aerobic systems can be more effective when coupled with anaerobic processes. researchgate.net

While specific data on the biodegradability of this compound (CAS 6505-28-8) is limited in the provided search results, the behavior of similar azo and diarylide pigments suggests that complete and rapid biodegradation in the environment may not always occur, and the formation of potentially persistent transformation products is a possibility. Some safety data sheets indicate no information is available on persistence and degradability for this compound. lgcstandards.comcfsnet.co.ukechemi.com One source suggests that because the pigment is almost insoluble in water, it is not bioavailable, but it is probable that it can be removed from sewage by mechanical/biological treatment. vibfast.com

Adsorption, Desorption, and Leaching Behavior in Soil and Sediment Matrices

The mobility of a substance in soil and sediment is largely influenced by its adsorption and desorption characteristics. Pigments, including azo pigments, generally exhibit extremely low solubility in water and organic solvents, which suggests they are likely to remain in the solid state in the environment. mst.dk This low solubility indicates a potential for strong adsorption to soil and sediment particles. mst.dkindustrialchemicals.gov.au

Although specific adsorption data for this compound (CAS 6505-28-8) is not extensively detailed in the search results, the behavior of other pigments and the general properties of azo pigments provide some indication. It is assumed that pigments adsorb or precipitate significantly (80 to 98%) in the aquatic environment. mst.dk Sorption is favored by decreasing pH and increased salinities. mst.dk

Studies on the adsorption of Reactive Orange 16 onto materials like nitrogen-doped nanoporous biochar have shown high adsorption capacities, with the highest removal level observed under acidic conditions. mdpi.com While this relates to adsorption as a treatment method rather than environmental fate directly, it underscores the potential for strong interaction between the dye structure and certain matrices.

Due to its low solubility, this compound is expected to sorb strongly and become immobile on association with soil or sediment. industrialchemicals.gov.au Leaching of such treated wastes into the soil is not expected. industrialchemicals.gov.au

Photolytic and Hydrolytic Transformation in Aquatic Environments

Photolysis and hydrolysis are abiotic processes that can lead to the transformation of chemicals in aquatic environments. For pigments with very low water solubility, hydrolysis is generally not considered a significant degradation pathway. mst.dk The high stability of pigments to visible and UV light suggests that photolysis, while possible in principle, would likely be a slow process. mst.dk

Photocatalytic degradation using materials like ZnO nanoparticles has been investigated as a method for treating textile dyes like Reactive Orange 16 in water. researchgate.netresearchgate.net This process involves the generation of reactive species under light irradiation to break down the dye molecules. researchgate.netresearchgate.net While effective in controlled treatment systems, the rate and extent of photolytic transformation of this compound in natural aquatic environments without photocatalysts may be limited due to its stability and low solubility.

Ecotoxicological Impact Assessments

Ecotoxicological studies evaluate the potential harm of a substance to living organisms in the environment.

Acute and Chronic Toxicity to Aquatic Organisms (e.g., Fish, Daphnia, Algae)

The acute toxicity of azo pigments is generally reported as very low. mst.dk However, the potential for toxicity to aquatic organisms needs to be assessed.

Studies on the toxicity of textile dyes, including Reactive Orange 16, to aquatic organisms like Daphnia magna and algae (Pseudokirchneriella subcapitata) have been conducted. For a fluorescent orange pigment (which may contain this compound or a related compound), the EC50 for Pseudokirchneriella subcapitata was reported as > 100 mg/L after 72 hours, and for Daphnia magna, the NOEC was > 1,000 mg/l after 21 days. echemi.comecfibreglasssupplies.co.uk Another fluorescent orange pigment was classified as harmful to aquatic life with long-lasting effects. ecfibreglasssupplies.co.ukkremer-pigmente.com

Specific acute toxicity data for this compound (CAS 6505-28-8) on standard aquatic organisms like fish, Daphnia, and algae is limited in the provided search results. However, ecotoxicological studies are typically required for chemical substances, including acute toxicity tests on these organisms. sdc.org.uksyntechresearch.com

Developmental and Reproductive Toxicity in Model Organisms (e.g., Zebrafish Embryos)

Zebrafish embryos (Danio rerio) are increasingly used as a model organism for assessing the developmental toxicity of chemicals. nih.govub.eduoup.comacs.org Studies using zebrafish embryos can evaluate endpoints such as mortality, hatching rates, and malformations during embryonic and larval development. nih.govub.edu

A study investigating the toxicity of several textile dyes, including Reactive Orange 16 (RO16), on zebrafish embryos found that at the tested conditions, none of the dyes caused significant mortality. nih.govub.edu However, the highest dose of Reactive Orange 16 significantly delayed or inhibited the hatching of zebrafish embryos from the chorion after 96 hours post-fertilization (hpf). nih.govub.edu Furthermore, all the tested dyes, including Reactive Orange 16, impaired the gas bladder inflation of zebrafish larvae from 120 hpf to 144 hpf, indicating potential developmental effects. nih.govub.edu These findings suggest that Reactive Orange 16 can induce malformations during the embryonic and larval development of zebrafish. nih.govub.edu While this study specifically examined Reactive Orange 16, it highlights the potential for related azo dyes like this compound to exert developmental toxicity in aquatic organisms.

Table 1: Summary of Ecotoxicity Data (Examples from Related Compounds)

OrganismEndpointConcentrationEffectSource
Pseudokirchneriella subcapitataEC50 (72 h)> 100 mg/LGrowth inhibition echemi.com
Daphnia magnaNOEC (21 days)> 1,000 mg/lNo observed effect ecfibreglasssupplies.co.uk
Danio rerio (embryos)Hatching (96 hpf)Highest dose of Reactive Orange 16Delayed or inhibited hatching nih.govub.edu
Danio rerio (larvae)Gas bladder (120-144 hpf)Various doses of Reactive Orange 16Impaired inflation nih.govub.edu

Genotoxicity and Mutagenicity Profiling of this compound and its Biotransformation Products

Genotoxicity and mutagenicity assessments are critical for evaluating the potential of a chemical to cause damage to genetic material. Studies on this compound have included reverse mutation assays using microorganisms ( Salmonella typhimurium, Escherichia coli ) and in vitro chromosomal aberration tests using cultured cells (CHL/IU) nihs.go.jp. In these studies, this compound did not induce gene mutations in bacteria or chromosomal aberrations in cultured cells under the tested conditions nihs.go.jp.

However, the biotransformation of azo dyes, particularly the reductive cleavage of the azo bond, can produce aromatic amines, some of which are known to be genotoxic or carcinogenic nih.govuark.edu. While this compound itself did not show genotoxic effects in the mentioned in vitro tests, its potential biotransformation products in various environmental compartments or biological systems warrant consideration.

Research on other azo dyes, such as Reactive Orange 16 (a reactive dye, not a pigment, but sharing the azo structure), has shown that biotransformation can lead to lower molecular weight aromatic compounds researchgate.net. In some cases, biotransformed products have been evaluated for toxicity, and studies on the biotransformation of Reactive Orange 16 by Bacillus flexus VITSP6 indicated that the biotransformed products were non-toxic in nature researchgate.net. Conversely, the reductive cleavage of azo bonds in the gastrointestinal tract by anaerobic bacteria can produce hazardous aromatic amines that are potentially carcinogenic nih.govresearchgate.net. Studies on other azo colorants, like Pigment Orange 5, have indicated genotoxic effects in in vitro assays with rat hepatocytes nih.govresearchgate.net. The genotoxic potential of biotransformation products is a key aspect of the environmental risk assessment for azo compounds.

Bioavailability and Bioconcentration Potential in Ecological Systems

Bioavailability refers to the degree to which a substance becomes available to an organism, while bioconcentration is the accumulation of a substance in an organism from water. The physical and chemical properties of pigments, such as their particulate nature, large molecular size, and very low solubility in water and octanol, suggest a low potential for bioaccumulation canada.ca.

For diarylide yellow pigments, which share structural similarities with this compound, experimental data indicate that they are not expected to bioaccumulate canada.ca. This is attributed to their limited fat (lipid) storage potential, low solubility in n-octanol, and large molecular size, which can hinder their permeation through biological membranes canada.ca. The log octanol-water partition coefficient (log Kow) is often used to estimate bioconcentration potential, with higher values typically indicating a greater potential for bioaccumulation. While a calculated log Kow for some pigments might be high, the experimentally determined bioconcentration factors (BCFs) have been low, supporting the idea of limited bioaccumulation canada.ca. For diarylide yellow pigments, log (Soct/Sw) values (solubility in octanol/solubility in water) were found to be in a narrow range, suggesting low bioaccumulation canada.ca. This compound has a reported log Pow of 0.8 at 23 °C echemi.com. Low water solubility generally means low bioavailability to aquatic organisms vibfast.com.

Comparative Ecotoxicology of this compound with Related Azo Dyes

Comparing the ecotoxicology of this compound with related azo dyes highlights the distinction between pigments and soluble dyes. Generally, the ecotoxicity of azo pigments to aquatic organisms is indicated to be lower compared to azo dyes mst.dk. This difference is likely attributable to the lower bioavailability of insoluble pigments compared to soluble dyes.

Azo dyes, being more soluble, are more readily available to aquatic organisms and can pose toxicity, including lethal effects, genotoxicity, mutagenicity, and carcinogenicity researchgate.netuark.edu. For example, Reactive Orange 16, a soluble reactive azo dye, has been studied for its degradation and toxicity researchgate.netmdpi.comresearchgate.net. Ozonation of Reactive Orange 16 in wastewater has been shown to reduce its toxicity to microorganisms mdpi.com.

Advanced Spectroscopic and Crystallographic Characterization of Pigment Orange 16

X-ray Diffraction (XRD) Analysis for Crystalline Structure Determination

X-ray Diffraction (XRD) is a fundamental technique used to determine the crystalline structure of solid materials. For organic pigments like Pigment Orange 16, XRD, particularly powder diffraction, provides a "fingerprint" of the crystalline phase, allowing for the identification of specific crystal modifications and the analysis of mixtures sdc.org.uk.

Crystal Structure Elucidation via Powder Diffraction Data

Crystal structure determination from powder diffraction data involves analyzing the angles and intensities of diffracted X-rays to deduce the arrangement of atoms or molecules within the crystal lattice sdc.org.uk. While historically more challenging for complex organic molecules compared to single-crystal methods, advances in techniques and computational power have made it increasingly viable for pigments sdc.org.uk. The powder diffraction pattern is unique to a specific crystal structure, including different polymorphs of the same compound sdc.org.uk.

Polymorphism and Solid-State Phase Transformations

Polymorphism, the ability of a substance to exist in more than one crystalline form, is a significant phenomenon in organic pigments. Different polymorphs of a chemically identical pigment can exhibit distinct colors and application properties ru.nlsdc.org.uk. XRD is essential for identifying and characterizing these different crystalline forms sdc.org.uk. Solid-state phase transformations between polymorphs can occur under various conditions, such as changes in temperature or solvent treatment, influencing the pigment's performance ru.nlsdc.org.uk. While specific polymorphic forms and transformations for this compound (CI 21160) were not detailed in the provided results, the principle of polymorphism and its impact on properties is well-established for organic pigments, including related azo and benzimidazolone types sdc.org.ukpsu.edunih.govacs.org.

Investigation of Molecular Packing and Intermolecular Hydrogen Bonding Networks

The arrangement of molecules within the crystal lattice, known as molecular packing, and the presence of intermolecular interactions, such as hydrogen bonds, significantly influence the physical and chemical properties of organic pigments ru.nlsdc.org.ukresearchgate.net. XRD analysis provides the data necessary to determine these packing arrangements and identify potential hydrogen bonding networks sdc.org.ukresearchgate.net.

Vibrational Spectroscopy for Chemical Bonding and Functional Group Analysis

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provide valuable information about the chemical bonds and functional groups present within a molecule and their vibrational modes. These techniques are widely used for the characterization and identification of organic pigments sdc.org.ukbfh.chunl.edu.

Fourier-Transform Infrared (FTIR) Spectroscopy Applications

FTIR spectroscopy measures the absorption of infrared radiation by a sample as a function of wavelength or wavenumber. Specific functional groups within a molecule vibrate at characteristic frequencies, resulting in a unique infrared spectrum that can serve as a "fingerprint" for identification and provide insights into molecular structure and bonding sdc.org.uk. FTIR is a common tool for elucidating the chemical constitution of organic pigments sdc.org.uk. Studies on related azo dyes, such as Reactive Orange 16, have identified characteristic IR bands corresponding to functional groups like O-H, N=N, and S-O stretches yildiz.edu.trresearchgate.net. The IRUG database lists an IR spectrum for this compound (CI 21160), indicating its use in characterizing this specific pigment irug.org.

Electronic Spectroscopy for Optical Properties and Degradation Monitoring

Electronic spectroscopy, particularly UV-Visible absorption and diffuse reflectance spectroscopy, provides valuable insights into the optical properties of this compound and can be used to monitor its degradation.

UV-Visible Absorption Spectroscopy for Reaction Progress Tracking

UV-Visible (UV-Vis) absorption spectroscopy is a widely used technique to study the electronic transitions within a molecule, which are responsible for its color. For this compound, UV-Vis spectroscopy can be employed to track the progress of reactions involving the pigment, such as degradation processes. The absorption spectrum of this compound in aqueous solutions typically exhibits characteristic bands in both the UV and visible regions. For example, studies on the degradation of Reactive Orange 16 (a related dye) have shown absorption peaks in the UV region, attributed to the benzene (B151609) and naphthalene (B1677914) rings, and a prominent band in the visible region around 480 nm, corresponding to the azo linkage (-N=N-) researchgate.net. Another study on textile Orange 16 reactive dye noted a highest absorption peak at 600 nm mdpi.comppnp.ac.id. Monitoring the changes in the intensity and position of these absorption peaks over time can provide quantitative information about the rate and extent of pigment degradation researchgate.netresearchgate.net.

As degradation progresses, the chromophoric structure of the pigment is altered, leading to a decrease in the absorbance of the characteristic peaks and potentially the appearance of new peaks corresponding to degradation products researchgate.netresearchgate.net. UV-Vis spectroscopy has been successfully used to confirm the decolorization and degradation of reactive orange dyes by monitoring the decrease in absorbance at specific wavelengths nih.gov. The rate of degradation can often be evaluated by tracking the change in absorbance as a function of irradiation time or exposure to degrading agents researchgate.netresearchgate.net.

Diffuse Reflectance Spectroscopy for Colorimetric Evaluation

Diffuse Reflectance Spectroscopy (DRS) is particularly useful for characterizing the color properties of solid pigments like this compound. Unlike UV-Vis absorption which is typically performed on solutions, DRS measures the light scattered back from the surface and interior of a solid sample spectroscopyonline.com. This technique allows for the assessment of how the pigment interacts with light across the visible spectrum, which directly relates to its perceived color.

DRS can be used to obtain the reflectance spectrum of this compound, which shows the percentage of light reflected at different wavelengths. The shape and features of the reflectance spectrum are indicative of the pigment's coloristic properties, such as hue, saturation, and lightness. Colorimetric parameters, such as those from the CIE Lab* system, can be derived from the diffuse reflectance spectrum, providing a quantitative measure of color mdpi.comvistas.ac.innih.govscielo.br. The L* parameter represents lightness, a* indicates the red-green axis, and b* indicates the yellow-blue axis mdpi.com.

DRS can also be employed to evaluate the color stability and weathering performance of this compound in various matrices, such as coatings or plastics mdpi.comresearchgate.net. Changes in the reflectance spectrum and derived colorimetric coordinates after exposure to factors like UV radiation or heat can quantify the degree of color fading or shift mdpi.com. For instance, studies on other orange pigments have used DRS to assess color variations after heat treatment mdpi.com.

Advanced Microscopic Techniques for Morphological and Surface Characterization

Advanced microscopic techniques provide crucial visual information about the size, shape, and surface features of this compound particles, which significantly influence its performance properties like dispersibility, tinting strength, and opacity.

Field-Emission Scanning Electron Microscopy (FESEM) for Particle Morphology

Field-Emission Scanning Electron Microscopy (FESEM) is a powerful tool for examining the surface morphology and particle size distribution of this compound at high resolution. FESEM utilizes a focused beam of electrons to scan the surface of a sample, producing detailed images of its topography. This technique allows for the visualization of individual pigment particles and their arrangement mdpi.comresearchgate.netbiotech-asia.org.

FESEM analysis can reveal important morphological characteristics such as particle shape (e.g., spherical, rod-like, irregular) and the presence of aggregation mdpi.comppnp.ac.idmdpi.com. The particle size and shape can be determined by analyzing FESEM images mdpi.comppnp.ac.idresearchgate.net. For example, FESEM studies on synthesized nanoparticles used in the degradation of textile Orange 16 have shown nearly spherical particles with sizes ranging from 50 to 100 nm mdpi.comresearchgate.net. While these studies focus on the catalyst, the technique is directly applicable to characterizing the pigment itself. FESEM is essential for understanding how synthesis or processing methods affect the physical form of this compound, which in turn impacts its performance in applications.

Transmission Electron Microscopy (TEM) for Nanostructure Visualization

Transmission Electron Microscopy (TEM) provides even higher resolution than FESEM, allowing for the visualization of the internal structure and nanometer-scale features of this compound particles. In TEM, a beam of electrons is transmitted through a very thin sample, and the resulting image is formed by the interaction of the electrons with the sample's internal structure.

TEM can reveal the presence of primary nanoparticles, their degree of crystallinity, and the arrangement of crystal planes if the material is crystalline researchgate.net. While specific TEM studies solely focused on the nanostructure of this compound particles were not extensively found, TEM is a standard technique for characterizing the morphology and internal structure of pigments and nanoparticles in general researchgate.nethelmholtz-berlin.de. For instance, TEM has been used to examine the morphology of magnetic nanoparticles used in the removal of Reactive Orange 16 researchgate.net. High-resolution TEM (HRTEM) can provide detailed information about the crystal lattice and defects within individual pigment particles rsc.orgresearchgate.net. This level of detail is crucial for understanding the fundamental properties of the pigment and how they relate to its bulk performance.

Computational Chemistry and Predictive Modeling for Pigment Orange 16 Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a widely used quantum mechanical method for studying the electronic structure and predicting the reactivity of molecules. For azo dyes such as Reactive Orange 16 (RO16), a related compound often studied in the context of degradation, DFT and time-dependent DFT (TD-DFT) calculations have been employed to understand electronic excitations, reactivity, and nonlinear optical (NLO) properties. researchgate.netresearchgate.net

Studies on Reactive Orange 16 have shown that solvent effects can significantly influence its electronic properties. researchgate.netresearchgate.net TD-DFT calculations have identified electronic transitions, including π → π* states, which correspond to the observed absorption spectra. researchgate.netresearchgate.net A weak n → π* transition has also been revealed in the low-lying spectral region through TD-DFT results. researchgate.netresearchgate.net Continuum models of solvation suggest that these states undergo bathochromic and hypsochromic shifts depending on the solvent. researchgate.netresearchgate.net Accurate description of the expected blue shift for the n → π* absorption requires the use of long-range or dispersion-corrected DFT methods. researchgate.netresearchgate.net

DFT calculations classify Reactive Orange 16 as a strong electrophilic system. researchgate.netresearchgate.net The nucleophilicity parameter (N) indicates that the environment can change its status from a strong to a moderate nucleophile. researchgate.netresearchgate.net Calculations of hyperpolarizabilities suggest potential applications in nonlinear optics for Reactive Orange 16. researchgate.netresearchgate.net The accuracy of these calculations is strongly dependent on the inclusion of long-range and Hartree-Fock exchange contributions. researchgate.netresearchgate.net

DFT has also been used to investigate the opto-electronic properties of reactive dye-based sensitizers derived from Reactive Orange 16. jaihindcollege.com These studies employ DFT and TD-DFT to analyze molecular electrostatic potential maps, HOMO-LUMO distributions, and density of states plots. jaihindcollege.com The electronic properties of Reactive Orange 16 can be enhanced by extending the conjugation length through the introduction of π-linkages. jaihindcollege.com TD-DFT calculations predict a bathochromic shift in the absorption spectra upon introduction of a π-linker, confirming the role of conjugation in enhancing electronic properties. jaihindcollege.com

Molecular Dynamics Simulations for Pigment-Solvent/Substrate Interactions and Aggregation Phenomena

Molecular Dynamics (MD) simulations are valuable for studying the dynamic behavior of molecules, including their interactions with solvents or substrates and their propensity for aggregation. While direct MD studies specifically on Pigment Orange 16 are less commonly reported in the provided search results, MD simulations are a recognized tool for understanding the behavior of similar organic molecules and pigments.

MD simulations are considered useful for estimating how biomolecular complexes will bind and interact with each other. researchgate.net They can be used to predict the categories of conjunction and interaction schemas that occur between biomolecular complexes. researchgate.net In the context of pigments, MD simulations can provide insights into the forces driving pigment-solvent interactions, such as hydrogen bonding, hydrophobic interactions, and Van der Waals forces, which influence solubility and dispersion. sciopen.com

Furthermore, MD simulations can assess the aggregation propensity of small organic molecules in solution. nih.gov Studies on a set of diverse small molecules, including some known aggregators, have shown that MD simulations can predict aggregation behavior with a high success rate. nih.gov These simulations can capture the dynamic behavior of compounds and provide guidance on chemical modifications to alter aggregation propensity. nih.gov MD simulations using explicit solvent models are generally more successful in predicting aggregation compared to implicit solvent models. nih.gov

MD simulations, coupled with statistical clustering methods, can also be used to extract structures relevant for calculating spectroscopic responses, taking solvent effects into account. unibs.it This approach is particularly useful for studying molecules with low conformational flexibility and the possibility of aggregation, allowing for a better understanding of band shapes and the influence of dimeric structures on spectra. unibs.it

Kinetic and Mechanistic Modeling of Degradation Processes

Kinetic and mechanistic modeling are used to understand the rates and pathways of chemical degradation processes. For this compound, particularly in the context of its presence in wastewater, modeling the kinetics and mechanisms of its degradation is crucial for developing effective treatment methods.

Studies on the degradation of Reactive Orange 16 (RO16) by methods such as gamma irradiation have investigated the effects of various parameters like initial peroxide concentration, pH, and initial dye concentration on the degradation rate. researchgate.netutm.my Kinetic models are used to describe these degradation processes. researchgate.netutm.my For instance, the degradation of RO16 by gamma irradiation has been characterized by dose constants. researchgate.netutm.my The degradation efficiency is influenced by factors such as pH, with more efficient degradation observed in acidic conditions. researchgate.netutm.my

Mechanistic modeling aims to elucidate the step-by-step chemical reactions involved in the degradation process. For Reactive Orange 16, proposed degradation pathways have been identified in studies involving processes like ozonation. researchgate.net Understanding these mechanisms is essential for optimizing degradation processes and identifying potential byproducts.

Kinetic models can be based on mass balances of reactants, products, and catalyst intermediates. conicet.gov.ar For example, models describing the decolourization of azo dyes catalyzed by substances like hematin (B1673048) have coupled peroxidatic mechanisms with other possible mechanisms for peroxide dismutation. conicet.gov.ar These models help in determining experimental rate constants and understanding the factors affecting reaction rates. conicet.gov.ar

The application of kinetic and mechanistic modeling to this compound and related azo dyes provides valuable insights into their persistence and transformation in the environment and informs the design of effective remediation strategies.

Regulatory Science, Risk Assessment, and Sustainability Research of Pigment Orange 16

Methodological Frameworks for Environmental Risk Assessment of Azo Pigments

Assessing the potential environmental impact of azo pigments like Pigment Orange 16 necessitates structured methodological frameworks. These frameworks evaluate the risks posed to different environmental compartments, such as aquatic ecosystems, soil, and sediment. Key considerations include the inherent properties of the pigment, such as its solubility, persistence in the environment, and potential to accumulate in organisms, alongside potential releases throughout its life cycle. publications.gc.camst.dk

A defining characteristic of this compound and other azo pigments is their typically low solubility in water. etad.comleathermag.comscribd.com This property significantly influences their environmental behavior and how readily they are available to organisms. mst.dkmst.dk Due to their limited solubility, azo pigments generally resist biodegradation under aerobic conditions. mst.dk They tend to adsorb onto organic matter, leading to their accumulation in the sludge of wastewater treatment plants. mst.dk

Environmental risk assessment methodologies may incorporate empirical data from ecotoxicity studies. When such data are limited, estimation methods like Quantitative Structure-Activity Relationships (QSARs) can be employed. mst.dk However, the structural diversity within the class of azo pigments can affect the accuracy of QSAR predictions. mst.dk

Environmental hazard assessments for azo colorants often prioritize sulfonated azo dyes and pigments, as these are presumed to be the primary source of environmental release into aquatic systems during the washing of colored textiles. mst.dk Nevertheless, once the dyeing process is complete, the loss of dyestuff to the aquatic environment is generally considered minimal because the dye is effectively bound to the material; any excess is typically removed during initial washing steps. mst.dk

Analysis of International Regulatory Status and Chemical Inventories

The regulatory landscape for azo pigments, including this compound, differs across various international jurisdictions. In the European Union, Directive 2002/61/EC imposes restrictions on certain azo dyes that can break down to form specific carcinogenic aromatic amines at concentrations exceeding 30 ppm in finished textile and leather goods intended for direct and prolonged contact with skin or the oral cavity. etad.comleathermag.commst.dk Azo pigments were largely excluded from these restrictions, primarily due to their low solubility and the recognized low risk they pose to consumer health. etad.comleathermag.com Despite this, some azo pigments can, under certain analytical testing conditions, release detectable levels of these amines. Consequently, responsible manufacturers screen their products and provide information regarding the presence and detectable content of such amines. etad.comleathermag.com

In the United States, there are no overarching federal regulations specifically targeting "azo dyes." compliancegate.com Instead, the focus is on regulating or prohibiting individual aromatic amines that can be released from azo dyes. compliancegate.com Several states have enacted regulations limiting specific aromatic amines found in dyes, pigments, and plastic additives used in textile and leather products. compliancegate.com For example, California's Proposition 65 restricts the use of several aromatic amines that can be derived from certain azo dyes. compliancegate.com

This compound is included in several chemical inventories globally. It is listed on the Chinese Chemical Inventory of Existing Chemical Substances (China IECSC) and the Korea Existing Chemicals List (KECL). echemi.com Within the European Union, this compound (EC No. 229-388-1, CAS No. 6505-28-8) is registered under the REACH Regulation. europa.eu It is manufactured and/or imported into the European Economic Area in quantities ranging from 100 to less than 1,000 tonnes per year. europa.eu Its uses span consumer applications, incorporation into articles, use by professional workers, formulation and re-packing activities, industrial site usage, and manufacturing processes. europa.eu

Occupational Exposure Assessment Methodologies in Pigment Manufacturing and Application

Occupational exposure to pigments such as this compound can occur during their production, formulation into various products, and subsequent application. The primary routes of exposure include contact with the skin and eyes, and inhalation, particularly in environments where processes are manual or open, such as during the transfer and blending of materials, quality control procedures, and the cleaning and maintenance of equipment. industrialchemicals.gov.auindustrialchemicals.gov.austopcarcinogensatwork.eu

Methodologies for assessing occupational exposure typically involve identifying the potential sources of exposure, understanding how the substance can enter the body, and evaluating the duration and intensity of exposure. Implementing control measures is crucial for minimizing exposure. These measures include ensuring adequate ventilation, providing personal protective equipment (such as protective clothing, gloves, and eye protection), and promoting good hygiene practices, including thorough washing of hands, forearms, and face after handling the pigment. vijaychemical.comscribd.comstopcarcinogensatwork.euecfibreglasssupplies.co.ukcfsnet.co.ukvibfast.com

While specific occupational exposure limits for this compound may not be widely documented, general principles for the safe handling of chemicals and pigments should be followed. vijaychemical.comcfsnet.co.uk Conducting risk assessments tailored to specific tasks and potential hazards is essential for determining the appropriate protective measures. vijaychemical.comcfsnet.co.uk Regular monitoring of exposure levels is recommended to confirm the effectiveness of implemented control measures. stopcarcinogensatwork.eu Educating workers about the potential health effects of exposure and the necessary safety protocols is also a critical component of occupational risk management. stopcarcinogensatwork.eu

Inhalation exposure, particularly to dust, mist, or vapors, can be a concern in certain situations, necessitating measures to prevent dust formation and avoid breathing airborne particles. echemi.comscribd.comecfibreglasssupplies.co.uk Dermal contact is another significant exposure route, emphasizing the importance of wearing chemical-resistant, impervious gloves and suitable protective clothing. echemi.comstopcarcinogensatwork.eucfsnet.co.uk

Life Cycle Assessment (LCA) for Environmental Footprint Evaluation

Life Cycle Assessment (LCA) is a comprehensive method used to evaluate the potential environmental impacts associated with a product or process throughout its entire life cycle, starting from the extraction of raw materials through to its end-of-life disposal. For pigments, LCA provides a framework to quantify the environmental footprint linked to their manufacturing, their use in diverse applications, and how they are managed at the end of their life.

A typical LCA study follows a four-stage structure: defining the goal and scope of the assessment, conducting a life cycle inventory (LCI) to quantify inputs and outputs, performing a life cycle impact assessment (LCIA) to evaluate potential environmental effects, and interpreting the results. nih.gov The LCI phase involves gathering data on the resources consumed and the emissions released at each stage of the pigment's life cycle. The LCIA phase then translates these inventory data into potential environmental impacts across various categories, such as their contribution to climate change, depletion of natural resources, and toxicity to ecosystems. nih.govacs.org

Key aspects typically considered in the LCA of pigments include the environmental burdens associated with the production of raw materials, the chemical synthesis processes, manufacturing techniques (e.g., the extrusion process used for coloring plastics), transportation across different stages, potential releases during the use phase of products containing the pigment (such as the leaching of pigment during textile washing), and the environmental implications of disposal or recycling methods. publications.gc.camst.dknih.govcanada.cacanada.ca

Evaluating the environmental footprint through LCA is instrumental in identifying which stages of a pigment's life cycle contribute most significantly to environmental impacts. This understanding can then guide the development and implementation of strategies aimed at reducing these impacts, such as improving the efficiency of manufacturing processes, sourcing more sustainable raw materials, or enhancing end-of-life management options.

Emerging Research Frontiers and Future Outlook for Pigment Orange 16

Integration of Nanotechnology for Multifunctional Pigment Orange 16 Systems

The integration of nanotechnology with pigments like this compound is an emerging research frontier aimed at developing multifunctional systems irjiet.comgoogle.com. Nanoparticles offer advantages such as high surface area and rapid adsorption, which can enhance the properties of pigments mdpi.com. While the search results did not provide specific research on "this compound" directly integrated into nanomaterials for multifunctional systems, the broader field of nanopigments and nanotechnology in coloring agents suggests potential applications. Nanotechnology can provide materials with enhanced properties like strength, conductivity, UV resistance, and improved color characteristics such as slower fading and increased durability polymernanocentrum.cz.

Research in this area explores incorporating nanomaterials into paint matrices, either as free powders or stabilized particles, to achieve properties beyond simple coloration, such as UV filtering, antimicrobial activity, and self-cleaning effects irjiet.com. The development of nanopigments can also lead to "special effects" and more transparent colors with high color strengths compared to coarser pigments irjiet.comgoogle.com. Future prospects include research into green synthesis methods for nanopigments and investigating their ecological impact and toxicology irjiet.com.

Development of Real-Time Monitoring and In-Situ Remediation Technologies

The development of real-time monitoring and in-situ remediation technologies is crucial for managing the environmental impact of pigments like this compound, particularly in wastewater. Reactive Orange 16, a related textile dye, has been a subject of research for remediation strategies tandfonline.comresearchgate.netnih.govresearchgate.netresearchgate.netutar.edu.my.

Real-time monitoring of pigment properties, such as concentration, strength, and shade, during manufacturing processes is an area of development. Apparatus and methods utilizing techniques like absorbance, reflection, or transmission spectroscopy are being explored for in-situ monitoring without the need for sample removal google.com. This allows for on-line assessment of pigment and dye solutions google.com.

For remediation, various approaches are being investigated for the removal of reactive dyes, including Reactive Orange 16, from wastewater. These include physical, chemical, and biological methods nih.gov. Bioremediation using microorganisms or plants is considered a safe method for detoxifying dyes nih.gov. Studies have explored the use of bacterial strains, such as Pseudomonas aeruginosa, for the decolorization of Reactive Orange 16 tandfonline.com. Adsorption using low-cost materials like waste biomass, such as sunflower seed shells or pineapple peels, has also been investigated for removing Reactive Orange 16 from aqueous solutions researchgate.netutar.edu.my. Advanced oxidation processes, such as the UV/H₂O₂ process, have shown effectiveness in the photochemical decolorization of Reactive Orange 16 researchgate.net. Bioreactor systems, including anaerobic membrane bioreactors (AnMBR), have also been applied, with one study reporting 61% removal of Reactive Orange 16 using AnMBR treatment nih.gov.

Table 1: Examples of Remediation Approaches for Reactive Orange 16

MethodMaterial/Organism UsedObserved Removal/OutcomeSource
BiodecolorizationPseudomonas aeruginosa strain 23N1Satisfactory decolorization, up to 95% in optimized conditions tandfonline.com
AdsorptionWaste sunflower seed shellsPromising cheap sorbent for decolourization researchgate.net
AdsorptionChemically modified pineapple peelsFeasibility as biosorbent investigated utar.edu.my
Photochemical DecolorizationUV/H₂O₂ processComplete decolorization (50 mg/L) in less than 6 min under optimal conditions researchgate.net
Bioreactor TreatmentAnaerobic Membrane Bioreactor (AnMBR)61% removal reported nih.gov

Cross-Disciplinary Research in Environmental Engineering, Materials Science, and Public Health

Research involving pigments necessitates cross-disciplinary collaboration between environmental engineering, materials science, and public health to address their full lifecycle and impact. Environmental engineering plays a key role in developing technologies for wastewater treatment and remediation of pigment-containing effluents nih.govgjesm.net. Materials science contributes to understanding the properties of pigments, developing new pigment materials (including nanopigments), and exploring their integration into various matrices irjiet.comgoogle.compolymernanocentrum.czmdpi.com.

The presence of contaminants like dyes in water streams poses threats to public health and ecological equilibrium gjesm.net. Therefore, research bridges these disciplines to develop novel techniques and materials for water pollution control gjesm.net. Studies on the remediation of dyes, such as Reactive Orange 16, often involve expertise from environmental engineering for process optimization and evaluation of treatment efficiency tandfonline.comresearchgate.netresearchgate.netresearchgate.net. Materials science is involved in characterizing adsorbents or catalysts used in remediation researchgate.netmdpi.com. While safety and adverse effect profiles were excluded from this article, public health considerations are implicitly linked to the need for effective remediation to remove potentially harmful substances from the environment gjesm.net. Cross-disciplinary research also extends to monitoring the migration of pigments in the environment, as seen in studies using remote sensing techniques to analyze pigment migration in historical artifacts, which involves materials science and potentially environmental monitoring aspects cultura.gob.es.

Q & A

Q. What are the standard methodologies for synthesizing Pigment Orange 16, and how do reaction conditions influence crystallinity and yield?

this compound is typically synthesized via diazotization and coupling reactions. Key variables include pH, temperature, and stoichiometric ratios of precursors like 2-nitro-p-toluidine and β-naphthol. To optimize crystallinity, controlled cooling rates during precipitation are critical, as rapid crystallization can lead to amorphous impurities. Yield improvements often require iterative adjustments to reactant concentrations and reaction time, validated by HPLC or TLC monitoring .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s purity and structural stability?

UV-Vis spectroscopy (λ~480 nm) identifies chromophore integrity, while FT-IR confirms functional groups (e.g., azo bonds at ~1500 cm⁻¹). Purity is quantified via HPLC with a C18 column and acetonitrile/water mobile phase. For crystallinity, XRD patterns (e.g., peaks at 2θ = 12.5°, 25.3°) distinguish polymorphs. Method validation should include repeatability tests and comparison with reference spectra from databases like SciFinder .

Q. How does this compound’s stability vary under UV exposure and elevated temperatures, and what experimental protocols assess this?

Accelerated aging tests involve exposing samples to UV lamps (e.g., 365 nm, 500 W/m²) or thermal chambers (e.g., 80°C for 48 hours). Degradation is measured via colorimetry (ΔE values using CIELAB) and mass loss analysis. Control experiments must account for matrix effects (e.g., polymer substrates) and use inert atmospheres to isolate oxidative pathways .

Advanced Research Questions

Q. What computational models predict this compound’s electronic structure and intermolecular interactions, and how are these validated experimentally?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model HOMO-LUMO gaps and azo-bond torsion angles. Molecular dynamics simulations assess packing efficiency in crystal lattices. Experimental validation requires correlating computational predictions with XRD data and spectroscopic results. Discrepancies may arise from solvent effects omitted in simulations, necessitating iterative model refinement .

Q. How can researchers resolve contradictions in reported molar extinction coefficients (ε) or degradation pathways for this compound?

Contradictions often stem from solvent polarity differences or impurity interference. A systematic approach includes:

  • Replicating studies under identical conditions (solvent, concentration, instrumentation).
  • Using standardized calibration curves with certified reference materials.
  • Applying error-source analysis (e.g., Grubbs’ test for outliers) and meta-analyses of published ε values .

Q. What experimental designs improve reproducibility in this compound synthesis across interdisciplinary teams?

Reproducibility frameworks should:

  • Document detailed protocols (e.g., reagent sources, stirring rates) using platforms like ELN (Electronic Lab Notebooks).
  • Include inter-lab round-robin tests to identify variables like water content in solvents.
  • Use statistical tools (e.g., ANOVA) to quantify batch-to-batch variability .

Q. Which advanced statistical methods are suitable for analyzing non-linear relationships in this compound’s photostability data?

Multivariate regression models (e.g., PLS regression) handle covariates like UV intensity and exposure time. Machine learning algorithms (e.g., Random Forests) predict degradation thresholds from high-throughput datasets. Robustness is tested via k-fold cross-validation and compared to mechanistic models (e.g., Arrhenius equations) .

Methodological Guidance

Q. How should researchers formulate FINER (Feasible, Interesting, Novel, Ethical, Relevant) questions for this compound studies?

  • Feasible: Ensure access to specialized equipment (e.g., XRD, HPLC-MS).
  • Novel: Target understudied areas like co-crystallization with stabilizers.
  • Ethical: Address environmental impact (e.g., biodegradation pathways).
  • Relevant: Align with SDGs, e.g., reducing toxic byproducts .

Q. What strategies optimize literature reviews for this compound, given conflicting data in older publications?

  • Prioritize post-2010 studies using modern analytical techniques.
  • Use citation tracking tools (e.g., Web of Science) to identify consensus findings.
  • Apply QUADAS-2 criteria to assess bias in experimental methodologies .

Q. How can FAIR (Findable, Accessible, Interoperable, Reusable) principles be implemented for sharing this compound datasets?

  • Deposit raw data in repositories like Zenodo with DOI tagging.
  • Use standardized metadata (e.g., ISO 8000 for chemical data).
  • Provide open-access code for computational models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pigment orange 16
Reactant of Route 2
Pigment orange 16

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.